molecular formula C19H25Cl2N3O2S B2361261 2-(4-Chlorophenoxy)-2-methyl-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride CAS No. 1216588-99-6

2-(4-Chlorophenoxy)-2-methyl-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride

Cat. No. B2361261
CAS RN: 1216588-99-6
M. Wt: 430.39
InChI Key: PYEZPXQOIVLWDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenoxy)-2-methyl-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride is a useful research compound. Its molecular formula is C19H25Cl2N3O2S and its molecular weight is 430.39. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chlorophenoxy)-2-methyl-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenoxy)-2-methyl-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study by Kumar et al. (2017) involved the synthesis of novel derivatives including compounds similar to the one . These compounds were investigated for their antidepressant and antianxiety activities, showing significant results in behavioral tests on mice (Kumar et al., 2017).

Asymmetric Synthesis of Drug Enciprazine

Narsaiah and Nagaiah (2010) described an efficient asymmetric synthesis of Enciprazine, a drug structurally related to the chemical . This research highlighted a key intermediate in the synthesis process, demonstrating the importance of such compounds in pharmaceutical development (Narsaiah & Nagaiah, 2010).

Synthesis Process Optimization

Wang Jin-peng (2013) optimized the synthesis process of a compound structurally similar to the chemical . This study provided insights into the optimization of technological parameters like raw material ratio and reaction temperature, which are crucial for efficient synthesis (Wang Jin-peng, 2013).

Novel Compound Synthesis and Structure Assignment

Wujec and Typek (2023) achieved the synthesis of a novel compound structurally related to the chemical . This research involved assigning the product's structure through various spectral methods, underlining the importance of structural analysis in the synthesis of new compounds (Wujec & Typek, 2023).

Synthesis and Antimicrobial Activity

Mhaske et al. (2014) synthesized derivatives structurally similar to the compound and screened them for in vitro antibacterial activity. This study showcases the potential antimicrobial applications of such compounds (Mhaske et al., 2014).

Antitumor Activity Study

Hakobyan et al. (2020) researched the antitumor activity of piperazine-based tertiary amino alcohols and their dihydrochlorides, demonstrating the potential of such compounds in cancer research (Hakobyan et al., 2020).

Quality Control and Stability Studies

Dwivedi et al. (2003) developed a high-performance liquid chromatographic assay method for a compound structurally related to the one . This method is crucial for in-process quality control and stability studies, highlighting the importance of analytical techniques in drug development (Dwivedi et al., 2003).

Synthesis and Characterization for Antihypertensive Agents

Marvanová et al. (2016) synthesized and characterized new compounds as potential dual antihypertensive agents. Their research involved studying the protonation of nitrogen atoms in the piperazine ring, demonstrating the complexity of chemical structures in medicinal chemistry (Marvanová et al., 2016).

Antibacterial and Antifungal Activity Study

Roshan (2018) synthesized derivatives and tested them for antibacterial and antifungal activity. This indicates the broad spectrum of biological activities that can be exhibited by compounds structurally similar to the chemical (Roshan, 2018).

properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O2S.ClH/c1-14-13-26-17(21-14)12-22-8-10-23(11-9-22)18(24)19(2,3)25-16-6-4-15(20)5-7-16;/h4-7,13H,8-12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEZPXQOIVLWDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CN2CCN(CC2)C(=O)C(C)(C)OC3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenoxy)-2-methyl-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.